molecular formula C18H20O4 B5782122 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone

Cat. No. B5782122
M. Wt: 300.3 g/mol
InChI Key: OOYFTBXWTNWMBR-UHFFFAOYSA-N
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Description

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone is a complex organic compound, part of the ethanone and dihydroxyphenyl chemical families. These compounds are significant in various chemical and pharmaceutical applications due to their unique properties and structural components.

Synthesis Analysis

The synthesis of similar heterocyclic and phenyl ethanone compounds involves multi-step chemical reactions. For instance, compounds like 1-(4-methoxyphenyl)-2-[(5-(1-(naphthalene-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl]ethanone are synthesized using standard methods and characterized using techniques like FTIR, single crystal XRD, and UV-visible analyses (Shruthi et al., 2019). These methods can provide a blueprint for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using IR, UV, and NMR spectra, alongside molecular modeling to establish conformational stability, which involves hydrogen bond formation analysis (Čižmáriková et al., 2002). This approach can be applied to understand the structural intricacies of this compound.

Chemical Reactions and Properties

Similar compounds exhibit specific chemical behaviors, such as enzymatic hydroxylation reactions or interactions with catalysts to form new derivatives (McIntire et al., 1984). These reactions are crucial for modifying the compound's chemical properties for various applications.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline form, are determined through methods like crystallography and thermal analysis (Zhang et al., 2014). These properties are essential for the compound's application in different environments and conditions.

properties

IUPAC Name

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-3-12-5-7-14(8-6-12)22-11-18(21)15-9-13(4-2)16(19)10-17(15)20/h5-10,19-20H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYFTBXWTNWMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C(=C2)CC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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